molecular formula C15H15N3O2S B5770634 N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide

N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide

Cat. No. B5770634
M. Wt: 301.4 g/mol
InChI Key: CIDMJLTVBUDTPN-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide, also known as APAA, is a chemical compound that has been extensively studied in scientific research. APAA is a thioacetamide derivative that has shown potential in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Additionally, N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a key role in the induction of apoptosis.
Biochemical and physiological effects:
N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Furthermore, N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide has been shown to exhibit antibacterial and antifungal activity by disrupting the cell membrane of microorganisms.

Advantages and Limitations for Lab Experiments

N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide has also been shown to have low toxicity in vitro, making it a suitable compound for cell-based assays. However, N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide has several limitations for lab experiments. It is not commercially available, and its synthesis requires specialized equipment and expertise. Furthermore, the mechanism of action of N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide. One area of research is to further investigate its potential as an anti-inflammatory agent. Another area of research is to investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Furthermore, research could be conducted to investigate the potential of N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide as an antimicrobial agent, particularly against multidrug-resistant microorganisms. Finally, the mechanism of action of N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide could be further elucidated to better understand its effects and potential therapeutic applications.
Conclusion:
In conclusion, N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide is a chemical compound that has shown potential in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide has shown promise as an anti-inflammatory, anticancer, and antimicrobial agent, and further research is needed to fully understand its potential therapeutic applications.

Synthesis Methods

N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-(2-pyridinylthio)acetic acid with acetic anhydride and 4-aminophenol in the presence of a catalyst. The resulting product is then purified using column chromatography. Other methods involve the use of different reagents and catalysts, but the overall process remains similar.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide has been extensively studied in scientific research, particularly in the fields of medicinal chemistry and pharmacology. It has shown potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide has also been investigated for its potential as an anticancer agent, as it induces apoptosis in cancer cells. Furthermore, N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide has been studied for its potential as an antimicrobial agent, as it exhibits antibacterial and antifungal activity.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-11(19)17-12-5-7-13(8-6-12)18-14(20)10-21-15-4-2-3-9-16-15/h2-9H,10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDMJLTVBUDTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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